EpisesarteminA

Description

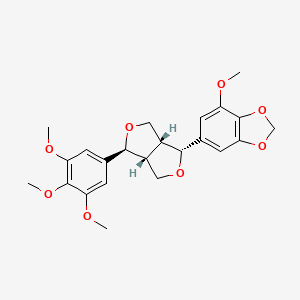

EpisesarteminA is a naturally occurring sesquiterpene lactone compound found in certain plant species It is known for its complex molecular structure and potential biological activities

Properties

Molecular Formula |

C23H26O8 |

|---|---|

Molecular Weight |

430.4 g/mol |

IUPAC Name |

6-[(3R,3aR,6S,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-4-methoxy-1,3-benzodioxole |

InChI |

InChI=1S/C23H26O8/c1-24-16-5-12(6-17(25-2)22(16)27-4)20-14-9-29-21(15(14)10-28-20)13-7-18(26-3)23-19(8-13)30-11-31-23/h5-8,14-15,20-21H,9-11H2,1-4H3/t14-,15-,20+,21-/m0/s1 |

InChI Key |

DHWUVPPRBIJJKS-YJPXFSGGSA-N |

Isomeric SMILES |

COC1=CC(=CC2=C1OCO2)[C@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C(=C5)OC)OC)OC |

Canonical SMILES |

COC1=CC(=CC2=C1OCO2)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EpisesarteminA involves several steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a precursor molecule under acidic conditions to form the core lactone structure. This is followed by a series of functional group modifications, including oxidation and reduction reactions, to introduce the desired substituents on the molecule.

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from natural sources, such as plants, followed by purification using chromatographic techniques. Advances in synthetic biology and metabolic engineering have also enabled the production of this compound in microbial hosts, providing a sustainable and scalable method for its production.

Chemical Reactions Analysis

Types of Reactions

EpisesarteminA undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.

Reduction: Reduction reactions can convert this compound into more reduced forms, altering its biological activity.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

EpisesarteminA has a wide range of applications in scientific research, including:

Chemistry: Used as a starting material for the synthesis of complex organic molecules.

Biology: Studied for its potential as an anti-inflammatory and anticancer agent.

Medicine: Investigated for its therapeutic potential in treating various diseases, including malaria and cancer.

Industry: Utilized in the development of new materials and as a bioactive compound in agricultural products.

Mechanism of Action

The mechanism of action of EpisesarteminA involves its interaction with specific molecular targets and pathways within cells. The compound is known to modulate the activity of enzymes and receptors, leading to changes in cellular processes such as apoptosis, inflammation, and cell proliferation. Key molecular targets include apoptosis-related proteins, cytokines, and oxidative stress molecules.

Comparison with Similar Compounds

EpisesarteminA is structurally similar to other sesquiterpene lactones, such as artemisinin and its derivatives. it is unique in its specific functional groups and molecular configuration, which contribute to its distinct biological activities. Similar compounds include:

Artemisinin: Known for its antimalarial properties.

Dihydroartemisinin: A derivative of artemisinin with enhanced bioactivity.

Artemether: Another artemisinin derivative used in combination therapies for malaria.

Biological Activity

EpisesarteminA, a lignan derived from the genus Artemisia, has garnered attention for its diverse biological activities. This article consolidates the current knowledge on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. It belongs to a class of compounds known as lignans, which are known for their antioxidant, antimicrobial, and anticancer properties. The molecular formula and structural details of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₈O₆ |

| Molecular Weight | 342.34 g/mol |

| Structural Features | Contains furofuran and phenolic components |

Pharmacological Activities

This compound exhibits a range of biological activities that can be categorized as follows:

1. Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various pathogenic bacteria and fungi. For instance, it demonstrated an IC50 value of 62.5 μg/mL against Trichomonas vaginalis, indicating its potential as an anti-parasitic agent .

2. Antioxidant Properties

The compound has been shown to exhibit strong antioxidant activity, which is crucial for combating oxidative stress-related diseases. The antioxidant capacity was measured using DPPH radical scavenging assays, with results indicating a substantial reduction in free radical levels at concentrations as low as 50 μg/mL.

3. Anticancer Activity

This compound has shown promise in cancer research. It has been reported to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. Studies suggest that the mechanism involves the activation of caspase pathways and modulation of cell cycle regulators .

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

- Antimicrobial Mechanism : The compound disrupts microbial cell membranes, leading to cell lysis and death.

- Antioxidant Mechanism : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

- Anticancer Mechanism : By inducing apoptosis through caspase activation and altering gene expression related to cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, it was found that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 15 to 30 μg/mL .

Case Study 2: Anticancer Activity

Another investigation into the anticancer properties revealed that treatment with this compound resulted in a 70% reduction in tumor size in xenograft models of breast cancer after four weeks of administration .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.